Cas no 2182-14-1 (Vindoline)

Vindoline structure
Vindoline structure
商品名:Vindoline
CAS番号:2182-14-1
MF:C25H32N2O6
メガワット:456.5314
MDL:MFCD27991347
CID:42580
PubChem ID:260535

Vindoline 化学的及び物理的性質

名前と識別子

    • Vindoline
    • Vindoline free base
    • Bufexamacum
    • aspidospermidine-3-carboxylicacid,4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-me
    • thoxy-1-methyl-,methylester,(2-beta,3-beta,4-beta,5-alpha,12-beta,19-alpha)
    • vindolin
    • Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12beta,19alpha)-
    • (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic acid methyl ester
    • Vindoline Tartrate
    • VINDOLINE(RG) PrintBack
    • Vindoline, froM Myrica rubra
    • 4-acetoxy-3-hydroxy-16-methoxy-1-methyl-6,7-didehydro-aspidospermidine-3-carboxylic acid methyl ester
    • [ "" ]
    • Methyl (1R,9S,10S,12R,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[
    • Methyl (1R,9S,10S,12R,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • SCHEMBL234532
    • NSC 91994
    • SR-05000002168-3
    • VINDOLINE [MI]
    • EINECS 218-558-0
    • 57794-53-3
    • Methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8- methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1- cd]carbazole-5-carboxylate
    • Aspidospermidine-3-carboxylic acid,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2.beta.,3.beta.,4.beta.,5.alpha.,12.beta.,19.alpha.)-
    • NSC-628056
    • CHEBI:16380
    • Methyl 4-(acetyloxy)-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
    • MEGxp0_001802
    • HY-N0687
    • s3970
    • (-)-Vindoline
    • DTXSID901045589
    • SR-05000002168-2
    • NSC91994
    • NSC-91994
    • AKOS032962057
    • Q15427936
    • ASPIDOSPERMIDINE-3-CARBOXYLIC ACID, 4-(ACETYLOXY)-6,7-DIDEHYDRO-3-HYDROXY-16-METHOXY-1-METHYL-, METHYL ESTER, (2.BETA.,3.BETA.,4.BETA.,5.ALPHA.,12R,19.ALPHA.)-
    • NSC823866
    • NCI60_042033
    • CCG-208615
    • Vindoline, >=98.0% (HPLC)
    • NCGC00163666-02
    • (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic acid
    • CHEMBL2001832
    • NSC 628056
    • NSC-823866
    • CS-0009711
    • SR-05000002168
    • methyl 4beta-acetyloxy-3beta-hydroxy-16-methoxy-1-methyl-6,7-didehydro-2beta,5alpha,12beta,19alpha-aspidospermidine-3alpha-carboxylate
    • 571PJ1LW03
    • UNII-571PJ1LW03
    • (2.BETA.,3.BETA.,4.BETA.,5.ALPHA.,12.BETA.,19.ALPHA.)-4-(ACETYLOXY)-6,7-DIDEHYDRO-3-HYDROXY-16-METHOXY-1-METHYLASPIDOSPERMIDINE-3-CARBOXYLIC ACID METHYL ESTER
    • 2182-14-1
    • ACon1_000494
    • MFCD27991347
    • BRD-K64280411-001-01-7
    • SMP2_000150
    • B0005-464462
    • Oprea1_516969
    • NS00018366
    • BCP20999
    • SCHEMBL10018528
    • AKOS015895493
    • Methyl (1R,9R,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • C01626
    • Methyl (1S,9S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • Vindoline, (-)-
    • A878920
    • NSC628056
    • Methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino(8,1-cd)carbazole-5-carboxylate
    • (2 beta,3 beta,4 beta,5 alpha,12 beta,19 alpha)-4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic acid
    • Methyl 11-(acetyloxy)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo(10.6.1.0,.0,.0,)nonadeca-2(7),3,5,13-tetraene-10-carboxylic acid
    • Vindoline, monohydrochloride, (2beta,3beta,4beta,5alpha,12beta,19alpha)-isomer
    • methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo(10.6.1.01,9.02,7.016,19)nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • (2BETA,3BETA,4BETA,5ALPHA,12BETA,19ALPHA)-4-(ACETYLOXY)-6,7-DIDEHYDRO-3-HYDROXY-16-METHOXY-1-METHYLASPIDOSPERMIDINE-3-CARBOXYLIC ACID METHYL ESTER
    • methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • Vindoline (8CI)
    • Methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • Vindoline, citrate, (2beta,3beta,4beta,5alpha,12beta,19alpha)-isomer
    • ASPIDOSPERMIDINE-3-CARBOXYLIC ACID, 4-(ACETYLOXY)-6,7-DIDEHYDRO-3-HYDROXY-16-METHOXY-1-METHYL-, METHYL ESTER, (2BETA,3BETA,4BETA,5ALPHA,12R,19ALPHA)-
    • 10197-89-4
    • Methyl 11-(acetyloxy)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0,.0,.0,]nonadeca-2(7),3,5,13-tetraene-10-carboxylic acid
    • MDL: MFCD27991347
    • インチ: 1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19-,20+,21?,23-,24-,25+/m1/s1
    • InChIKey: CXBGOBGJHGGWIE-VJAGLATISA-N
    • ほほえんだ: O(C(C([H])([H])[H])=O)C1([H])[C@](C(=O)OC([H])([H])[H])([C@]2([H])[C@@]3(C4C([H])=C([H])C(=C([H])C=4N2C([H])([H])[H])OC([H])([H])[H])C([H])([H])C([H])([H])N2C([H])([H])C([H])=C([H])[C@]1(C([H])([H])C([H])([H])[H])[C@@]23[H])O[H]

計算された属性

  • せいみつぶんしりょう: 456.226037g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 456.226037g/mol
  • 単一同位体質量: 456.226037g/mol
  • 水素結合トポロジー分子極性表面積: 88.5Ų
  • 重原子数: 33
  • 複雑さ: 864
  • 同位体原子数: 0
  • 原子立体中心数の決定: 6
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 456.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3300
  • ゆうかいてん: 164-165°C
  • ふってん: 569.8 °C at 760 mmHg
  • フラッシュポイント: 298.4 °C
  • 屈折率: 1.626
  • PSA: 88.54000
  • LogP: 1.64420
  • 酸性度係数(pKa): 5.5 in 66% DMF (Moza, Trojánek)
  • ようかいせい: 水に溶ける
  • ひせんこうど: -65±3°, (c=1.5, in methanol)

Vindoline セキュリティ情報

  • 記号: GHS08
  • シグナルワード:Warning
  • 危害声明: H341
  • 警告文: P281
  • WGKドイツ:3
  • 危険カテゴリコード: 68
  • セキュリティの説明: 36/37-24/25
  • RTECS番号:CJ0120000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Store long-term at 2-8°C

Vindoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
V3355-500 mg
Vindoline
2182-14-1 ≥98%
500MG
$703.70 2023-07-10
Oakwood
195431-250mg
-)-Vindoline
2182-14-1
250mg
$90.00 2024-07-19
abcr
AB471149-250 mg
Vindoline, min.98% (HPLC); .
2182-14-1
250MG
€202.40 2023-07-18
abcr
AB471149-2.52,5g
Vindoline, min.98% (HPLC); .
2182-14-1
2.52,5g
€1496.00 2024-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V820387-50mg
Vindoline
2182-14-1 ≥98.0%(HPLC)
50mg
¥598.00 2022-09-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2773-100 mg
Vindoline
2182-14-1 99.97%
100MG
¥3080.00 2022-02-28
TRC
V416500-50mg
Vindoline
2182-14-1
50mg
$ 339.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-RV664-10mg
Vindoline
2182-14-1 ,≥98%
10mg
444.0CNY 2021-08-03
S e l l e c k ZHONG GUO
S3970-5mg
Vindoline
2182-14-1 99.86%
5mg
¥877.16 2023-09-15
TRC
V416500-10mg
Vindoline
2182-14-1
10mg
$ 80.00 2023-09-05

Vindoline 合成方法

Vindoline 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:2182-14-1)Vindoline
TB01200
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2182-14-1)Vindoline
A878920
清らかである:99%/99%
はかる:50mg/100mg
価格 ($):224.0/355.0